5,6-Dehydro-Tigecycline is a derivative of Tigecycline, an antibiotic belonging to the glycylcycline class. Tigecycline was originally developed to combat multidrug-resistant bacterial infections and is effective against a wide range of Gram-positive and Gram-negative bacteria. The modification leading to 5,6-Dehydro-Tigecycline aims to enhance its antimicrobial properties and overcome resistance mechanisms that have emerged against Tigecycline.
The compound is derived from Tigecycline, which itself is synthesized from minocycline, a tetracycline antibiotic. Various synthetic methods have been developed to create derivatives like 5,6-Dehydro-Tigecycline, focusing on improving efficacy and reducing resistance.
5,6-Dehydro-Tigecycline is classified as a glycylcycline antibiotic. Glycylcyclines are structurally modified tetracyclines designed to evade common resistance mechanisms seen in traditional tetracyclines. This classification allows for its use in treating infections caused by resistant bacterial strains.
The synthesis of 5,6-Dehydro-Tigecycline involves several key steps:
The synthesis pathway may include:
For example, one method involves reacting N-tert-butyl glycinate with chlorinated triazines followed by coupling with 9-amino minocycline hydrochloride under specific conditions to yield Tigecycline, from which 5,6-Dehydro-Tigecycline can be derived through further modifications .
The molecular structure of 5,6-Dehydro-Tigecycline features a modified tetracyclic ring system characteristic of its parent compound, Tigecycline. The dehydro modifications specifically alter the geometry and electronic properties of the molecule.
5,6-Dehydro-Tigecycline can participate in various chemical reactions typical for antibiotics:
The stability of 5,6-Dehydro-Tigecycline is influenced by pH and temperature during storage and use. Its reactivity can be exploited in drug formulation processes or when developing new derivatives.
5,6-Dehydro-Tigecycline exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thus blocking peptide elongation.
5,6-Dehydro-Tigecycline has potential applications in:
5,6-Dehydro-Tigecycline is a structurally modified derivative of tigecycline, the first-in-class glycylcycline antibiotic. Tigecycline itself is a 9-tert-butylglycylamido derivative of minocycline, designed to overcome common tetracycline resistance mechanisms. The core structural alteration in 5,6-Dehydro-Tigecycline is the introduction of a double bond between C5 and C6 of the tetracyclic naphthacene core (Figure 1). This dehydrogenation eliminates the chiral center at C5, resulting in a planar configuration that significantly alters molecular geometry compared to the parent compound [1] [7].
The glycylcycline class retains the essential tetracycline framework but incorporates a N,N-dimethylglycylamido side chain at position 9. This modification enhances ribosomal binding affinity—up to 5-fold higher than minocycline—and circumvents efflux-mediated resistance [1]. Despite the C5-C6 dehydrogenation, 5,6-Dehydro-Tigecycline maintains this critical side chain, preserving some molecular recognition properties while altering electronic distribution. Molecular weight reduction to 582.63 g/mol (from 585.65 g/mol in tigecycline) reflects the loss of two hydrogen atoms .
Compound | C5-C6 Bond | Molecular Weight (g/mol) | 9-position Substituent | |
---|---|---|---|---|
Tigecycline | Single | 585.65 | N-tert-butylglycylamido | |
5,6-Dehydro-Tigecycline | Double | 582.63 | N-tert-butylglycylamido | |
Minocycline | Single | 457.48 | Unsubstituted | |
9-Nitro Minocycline | Single | 502.47 | Nitro | [1] |
Spectroscopic analyses reveal that the C5=C6 double bond induces electron delocalization across the B-ring, increasing conjugation and altering UV-Vis absorption profiles. This electronic redistribution potentially affects the molecule's capacity to coordinate magnesium ions—a critical mechanism for tetracycline ribosomal binding [7]. Unlike tigecycline's bacteriostatic activity against most pathogens, the structural perturbation in 5,6-Dehydro-Tigecycline typically abolishes clinically relevant antibacterial efficacy, relegating it to non-therapeutic roles [1].
5,6-Dehydro-Tigecycline occupies dual roles in pharmaceutical chemistry: as a deliberate synthetic precursor in tigecycline manufacturing and as an unintended degradation product during storage or processing.
Synthetic Intermediate Pathway
During tigecycline synthesis, 5,6-Dehydro-Tigecycline forms through the oxidation of minocycline derivatives. The reaction typically employs halogen-based oxidants (e.g., bromine or N-bromosuccinimide) to generate the C5-C6 double bond in 9-nitrominocycline intermediates. Subsequent catalytic hydrogenation reduces both the nitro group and the double bond, followed by N-alkylation to introduce the glycylamido side chain. The dehydrogenation step is crucial for activating the C9 position for nucleophilic substitution, enabling attachment of the side chain that defines glycylcyclines [7]. Recent process optimization focuses on controlling dehydrogenation kinetics to minimize over-oxidation byproducts like quinone analogs (e.g., Tigecycline Quinone Analog, CAS 1268494-46-7), which form through further oxidation of the D-ring .
Degradation Pathways
As a degradation product, 5,6-Dehydro-Tigecycline emerges primarily under oxidative stress:
Stability studies in elastomeric infusion devices demonstrate that tigecycline degradation to 5,6-Dehydro-Tigecycline remains below 5% under refrigerated conditions (2–8°C) for 7 days. However, exposure to in-use temperatures (32°C for 24h) increases degradation to 4.2–4.6% depending on concentration, approaching the UK Yellow Cover Document (YCD) stability threshold [3].
Origin | Key Conditions | Associated Impurities | Control Strategies | |
---|---|---|---|---|
Synthetic Intermediate | Halogen oxidation, 9-nitrominocycline precursor | Tigecycline Quinone Analog, Tricyclic Analog | Reaction temperature control (<20°C), stoichiometric oxidant | |
Oxidative Degradation | Light, heat, alkaline pH, peroxides | 12-oxo-11-hydroxy Tigecycline, Epimers | Low-temperature storage, light-protected packaging, antioxidant buffers | [3] [7] |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: